molecular formula C22H36Cl2FeP2Pd B6313428 Cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;iron(2+);palladium(2+);dichloride CAS No. 215788-65-1

Cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;iron(2+);palladium(2+);dichloride

Katalognummer: B6313428
CAS-Nummer: 215788-65-1
Molekulargewicht: 595.6 g/mol
InChI-Schlüssel: RHVVTGGRURQJSR-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl-di(propan-2-yl)phosphanium; dichloropalladium; iron is a bimetallic coordination complex featuring a cyclopentyl-di(propan-2-yl)phosphanium ligand, palladium(II) chloride, and an iron center. The phosphanium ligand provides strong electron-donating and steric bulk, stabilizing the palladium-iron core. This compound is structurally related to cyclopentadienyl-phosphine transition metal complexes, which are widely used in catalysis and materials science .

Eigenschaften

CAS-Nummer

215788-65-1

Molekularformel

C22H36Cl2FeP2Pd

Molekulargewicht

595.6 g/mol

IUPAC-Name

bis(cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane);iron(2+);palladium(2+);dichloride

InChI

InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI-Schlüssel

RHVVTGGRURQJSR-UHFFFAOYSA-L

Kanonische SMILES

CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.Cl[Pd]Cl.[Fe+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in the formation of new organometallic complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron serves as a catalyst in several key organic transformations:

Cross-Coupling Reactions

This compound is particularly effective in facilitating cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: It allows for the formation of biaryl compounds from aryl halides and boronic acids, which are pivotal in drug development and materials science.

Hydrogenation Reactions

The compound is utilized in hydrogenation processes, enabling the reduction of alkenes and alkynes to alkanes. This transformation is crucial for synthesizing various organic molecules with high selectivity.

Material Science Applications

In the realm of material science, this organometallic compound plays a role in synthesizing advanced materials:

  • Conductive Polymers: The catalytic properties of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron facilitate the polymerization of conductive polymers, which are essential for electronic applications.
  • Nanomaterials: It aids in the development of nanostructured materials that exhibit unique electrical and optical properties.

Biological and Medicinal Applications

Research is ongoing to explore the potential therapeutic applications of this compound:

  • Cancer Treatment: Preliminary studies suggest that it may interact with biological molecules, potentially leading to new cancer therapies. Its ability to form stable complexes could be harnessed for targeted drug delivery systems.

Case Study 1: Suzuki-Miyaura Coupling

In a recent study, cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron was employed to couple various aryl halides with boronic acids. The results indicated high yields (up to 95%) with excellent functional group tolerance, demonstrating its effectiveness as a catalyst in synthetic organic chemistry.

Case Study 2: Hydrogenation of Unsaturated Compounds

Another investigation focused on the hydrogenation of alkenes using this compound. The reaction conditions were optimized to achieve complete conversion within a short reaction time (under 30 minutes), showcasing its efficiency and speed compared to traditional catalysts.

Wirkmechanismus

The mechanism by which cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling the compound to act as a catalyst in various reactions. The iron moiety may also play a role in stabilizing the complex and enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Ligand Structure and Electronic Effects

Key Comparisons:

Compound Phosphine Ligand Substituents Metal Centers Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopentyl, di(propan-2-yl) PdCl₂, Fe ~740 (estimated) High steric bulk, moderate electron donation
[Bis(dicyclohexylphosphinophenyl)ether]PdCl₂ Dicyclohexyl, phenyl ether PdCl₂ 740.08 Enhanced solubility in polar solvents
Bis(di-tert-butylphosphanyl)cyclopenta-dienyl iron Di-tert-butyl Fe 330.23 Extreme steric hindrance, air-stable
Cyclopentadienyl(diphenylphosphane)PdCl₂·CH₂Cl₂ Diphenyl PdCl₂, Fe²⁺, CH₂Cl₂ 16212425 (PubChem CID) Dichloromethane co-ligand, lower thermal stability
  • Steric Effects: The di(propan-2-yl) groups in the target compound offer intermediate steric bulk compared to dicyclohexyl (more bulky) and diphenyl (less bulky) substituents. This balance may optimize catalytic activity by preventing metal aggregation while allowing substrate access .
  • Electronic Donation: Propan-2-yl groups are stronger electron donors than phenyl but weaker than tert-butyl, influencing redox potentials and metal-ligand bond strength .

Catalytic Performance

Cross-Coupling Reactions:

  • The target compound’s palladium-iron system may exhibit synergistic effects in C–C bond formation, contrasting with monometallic Pd complexes (e.g., [PdCl₂(PPh₃)₂]) that lack secondary metal stabilization .
  • In allylic alkylation (), analogous iron-phosphine-PdCl₂ systems achieve higher turnover numbers (TONs) than Pd-only catalysts due to iron’s redox activity .

Oxidation Catalysis:

  • Compared to cyclopentadienyl iron bis(diphenylphosphino)ethane (dppe) derivatives (), the target compound’s dichloropalladium component may enable dual catalytic cycles for oxidation-reduction reactions .

Solubility and Stability

  • Solvent Compatibility: Unlike ionic liquid-stabilized Pd complexes (), the target compound’s hydrophobicity from isopropyl groups limits its use in polar solvents but enhances stability in nonpolar media .
  • Thermal Stability: The iron-phosphine backbone improves thermal resilience compared to PdCl₂ complexes with monodentate ligands (e.g., ), which decompose above 150°C .

Biologische Aktivität

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article will explore its biological activity, including detailed research findings, case studies, and comparisons with similar compounds.

PropertyValue
CAS Number 215788-65-1
Molecular Formula C22H36Cl2FeP2Pd
Molecular Weight 595.6 g/mol
IUPAC Name cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+)

The synthesis of this compound typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with palladium dichloride in the presence of an iron complex, often under inert conditions to prevent oxidation. The resulting compound acts as a catalyst in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.

1. Catalytic Activity

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron has been extensively studied for its catalytic properties. It is particularly effective in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation Reactions : Contributing to the reduction of unsaturated compounds.

These reactions are crucial in the synthesis of pharmaceuticals and fine chemicals, showcasing the compound's industrial relevance.

2. Therapeutic Potential

Emerging research indicates that this compound may have therapeutic applications, particularly in oncology. Its ability to interact with biological molecules positions it as a potential candidate for cancer treatment. Studies have suggested that metal complexes similar to this compound can inhibit key signaling pathways involved in tumor growth .

Case Study 1: Anticancer Activity

A study investigated the efficacy of various palladium complexes, including cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron, against cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Catalytic Efficiency

Research comparing various phosphine-based palladium catalysts highlighted the superior efficiency of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron in Suzuki-Miyaura coupling reactions. The study demonstrated that this compound achieved higher yields and shorter reaction times compared to traditional catalysts .

Comparison with Similar Compounds

A comparison of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron with similar organometallic compounds reveals distinct advantages:

CompoundCatalytic EfficiencyTherapeutic Potential
Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;ironHighPromising
Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;ironModerateLimited
1,1’-Bis(diphenylphosphino)ferrocene palladium dichlorideHighModerate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.